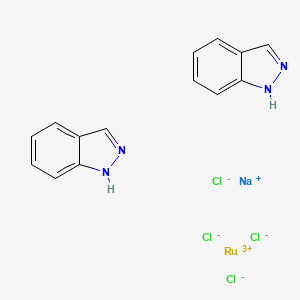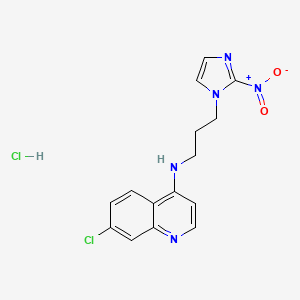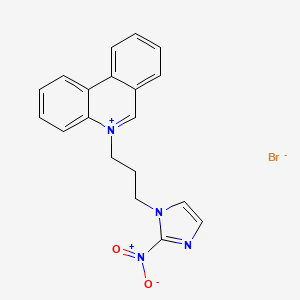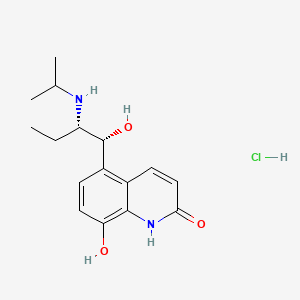
Procaterol hydrochloride hemihydrate
Descripción general
Descripción
Procaterol hydrochloride hemihydrate is an orally active β2 adrenoreceptor agonist . It is a potent bronchodilator that can be used for the research of asthma . It is also known as procaterol hydrochloride .
Synthesis Analysis
The synthesis of Procaterol involves acylation of 8-Hydroxycarbostyril with 2-bromobutyric acid chloride at the fifth position of the quinoline system. This forms an aminoketone, the carbonyl group of which is reduced by sodium borohydride, giving procaterol .Molecular Structure Analysis
The molecular formula of Procaterol hydrochloride hemihydrate is 2 C16 H22 N2 O3 . 2 Cl H . H2 O and its molecular weight is 671.65 .Physical And Chemical Properties Analysis
The molecular weight of Procaterol hydrochloride hemihydrate is 671.65 and its molecular formula is 2 C16 H22 N2 O3 . 2 Cl H . H2 O .Aplicaciones Científicas De Investigación
Treatment of Asthma
Procaterol Hydrochloride has been used in the treatment of asthma . A study conducted by the Shanghai Jiao Tong University School of Medicine investigated the efficacy and safety of Procaterol Hydrochloride in treating patients with cough variant asthma (CVA) . The study was a double-blind, randomized, placebo-controlled trial where patients with CVA were randomized to experimental or placebo control group .
Treatment of Chronic Obstructive Pulmonary Disease (COPD)
Procaterol Hydrochloride is also used in the treatment of Chronic Obstructive Pulmonary Disease (COPD) . A study showed that the use of Procaterol, a short-acting β2-agonist, improved the pulmonary function measured by spirometry and respiratory mechanics in patients with stable COPD treated with long-acting bronchodilators . Thus, inhaled Procaterol has the potential for assist use for COPD .
Assist Use in Stable COPD
The usefulness of short-acting bronchodilator assist use for stable COPD remains uncertain . The study showed that inhaled Procaterol has the potential for assist use for COPD . It improved the pulmonary function measured by spirometry and respiratory mechanics in patients with stable COPD treated with long-acting bronchodilators .
Improvement of Pulmonary Function
Inhaled Procaterol assist use modestly but significantly improved spirometric and Forced Oscillation Technique (FOT) measurements within 2 hours after inhalation . These significant effects continued for at least 2 hours .
Evaluation of Respiratory Mechanics
Procaterol Hydrochloride can be used to evaluate the respiratory mechanics of stable COPD patients treated with a long-acting bronchodilator using forced oscillation technique (FOT) and conventional spirometry .
Potential Use in Clinical Trials
Procaterol Hydrochloride has been used in clinical trials to evaluate its efficacy and safety in treating patients with cough variant asthma (CVA) . The study was a double-blind, randomized, placebo-controlled trial .
Mecanismo De Acción
Target of Action
Procaterol hydrochloride primarily targets the beta-2 adrenergic receptor . This receptor is a part of the sympathetic nervous system and plays a crucial role in the relaxation of bronchial smooth muscle .
Mode of Action
Procaterol hydrochloride acts as an agonist at the beta-2 adrenergic receptor . By binding to this receptor, it stimulates a response that leads to the relaxation of bronchial smooth muscle. This results in bronchodilation and increased bronchial airflow .
Biochemical Pathways
The activation of the beta-2 adrenergic receptor by procaterol hydrochloride triggers a cascade of biochemical reactions. This involves the activation of adenylate cyclase, an enzyme that increases the production of cyclic adenosine monophosphate (cAMP). The elevated levels of cAMP lead to the relaxation of bronchial smooth muscle .
Pharmacokinetics
Procaterol hydrochloride is rapidly absorbed after oral administration . The mean peak plasma concentration (Cmax) is reached approximately 1.6 hours after tablet administration . The renal clearance is about 163 mL/min, accounting for approximately one-sixth of the mean apparent oral plasma clearance (988 mL/min) . The mean apparent elimination half-life of procaterol is around 4.2 hours . Hepatic metabolism is the primary mechanism for the elimination of procaterol from the body, and first-pass metabolism may limit systemic bioavailability .
Result of Action
The primary result of procaterol hydrochloride’s action is the relaxation of bronchial smooth muscle, leading to bronchodilation . This increased bronchial airflow is beneficial in the treatment of conditions like asthma and chronic obstructive pulmonary disease (COPD), where airway constriction is a major problem .
Action Environment
The efficacy of procaterol hydrochloride can be influenced by environmental factors. For instance, the drug is readily oxidized in the presence of moisture and air, making it unsuitable for therapeutic use by inhalation . Therefore, it is typically administered orally or by aerosol inhalation .
Safety and Hazards
Procaterol hydrochloride hemihydrate is suspected of damaging fertility or the unborn child . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
8-hydroxy-5-[(1R,2S)-1-hydroxy-2-(propan-2-ylamino)butyl]-1H-quinolin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3.ClH/c1-4-12(17-9(2)3)16(21)11-5-7-13(19)15-10(11)6-8-14(20)18-15;/h5-9,12,16-17,19,21H,4H2,1-3H3,(H,18,20);1H/t12-,16+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQDBKHAAWUCMT-CVHDTDHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]([C@@H](C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20975221 | |
| Record name | 5-{1-Hydroxy-2-[(propan-2-yl)amino]butyl}quinoline-2,8-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20975221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Meptin | |
CAS RN |
59828-07-8, 62929-91-3 | |
| Record name | Procaterol hydrochloride [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059828078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-{1-Hydroxy-2-[(propan-2-yl)amino]butyl}quinoline-2,8-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20975221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R*,S*)-(±)-8-hydroxy-5-[1-hydroxy-2-(isopropylamino)butyl]quinolin-2(1H)-one monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.948 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does procaterol hydrochloride exert its bronchodilatory effect?
A1: Procaterol hydrochloride selectively binds to β2-adrenergic receptors [, ], predominantly found in bronchial smooth muscle. This binding activates intracellular signaling pathways, leading to increased cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels promote smooth muscle relaxation, resulting in bronchodilation and improved airflow [, ].
Q2: Are there any studies investigating the impact of procaterol hydrochloride on airway hyperreactivity, a hallmark of asthma?
A2: Yes, research indicates that while procaterol hydrochloride effectively relieves bronchoconstriction, it does not significantly impact airway hyperreactivity compared to other treatments [].
Q3: What is known about the pharmacokinetic profile of procaterol hydrochloride in humans?
A4: Following oral administration, procaterol hydrochloride is rapidly absorbed, reaching peak plasma concentrations within approximately 1.5 hours []. It undergoes metabolism primarily via glucuronidation, resulting in two main metabolites, DM-251 and DM-252 [].
Q4: How are procaterol hydrochloride and its metabolites eliminated from the body?
A5: Both procaterol and its glucuronide metabolites are primarily excreted in urine [].
Q5: Does the presence of food impact the pharmacokinetics of procaterol hydrochloride?
A6: Research suggests that food intake, particularly high-fat meals, can delay the absorption and onset of action of procaterol hydrochloride, although it does not significantly affect the peak response or duration of action [].
Q6: What is the molecular structure of procaterol hydrochloride?
A7: Procaterol hydrochloride, chemically known as 5-(1-hydroxy-2-isopropylaminobutyl)-8-hydroxy-2(1H)-quinolinone hydrochloride, exists in a hemihydrate form []. Its crystal structure has been elucidated using X-ray diffraction analysis, revealing a specific conformation that is retained in solution [].
Q7: What analytical techniques are employed to quantify procaterol hydrochloride in various matrices?
A8: Several methods have been developed for the determination of procaterol hydrochloride, including high-performance liquid chromatography (HPLC) [, ], solid substrate room temperature phosphorimetry (SSRTP) [], and flow injection chemiluminescence [].
Q8: Are there different formulations of procaterol hydrochloride available?
A9: Yes, procaterol hydrochloride is available in various formulations, including tablets, syrup, metered-dose inhalers (MDIs), dry powder inhalers (DPIs), and transdermal patches [, , , , ]. These diverse formulations cater to different patient needs and preferences.
Q9: How stable is procaterol hydrochloride in solution, and what factors can influence its stability?
A10: Studies indicate that the stability of procaterol hydrochloride oral solution can be affected by the type of mixing tank and container used during manufacturing. Trace heavy metals leaching from these materials can potentially degrade the drug, highlighting the importance of material compatibility in formulation development [].
Q10: What are the clinical applications of procaterol hydrochloride?
A11: Procaterol hydrochloride is primarily used in the treatment of respiratory diseases characterized by bronchoconstriction, such as asthma, asthmatic bronchitis, and chronic obstructive pulmonary disease (COPD) [, , ].
Q11: Has the efficacy of procaterol hydrochloride in treating cough variant asthma (CVA) been investigated?
A12: Several studies have demonstrated the efficacy of procaterol hydrochloride in managing CVA in both adults and children. It effectively reduces cough symptoms and improves pulmonary function parameters [, , , ].
Q12: What is the safety profile of procaterol hydrochloride?
A14: Procaterol hydrochloride is generally well-tolerated. Common side effects are typically mild and transient, including tremor and headache []. In rare cases, high doses of inhaled procaterol hydrochloride have been associated with lactic acidosis and hypokalemia, highlighting the importance of appropriate dosing and monitoring [].
Q13: Are there any specific safety considerations for the use of procaterol hydrochloride in pediatric patients?
A15: While generally considered safe, a case report documented chin trembling in a child with ADHD receiving procaterol hydrochloride and methylphenidate concurrently []. This observation emphasizes the need for careful consideration and monitoring of potential drug interactions, particularly in vulnerable populations.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



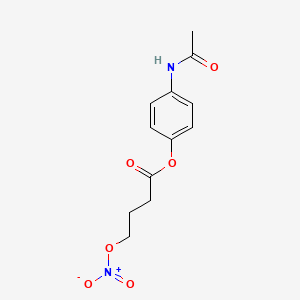
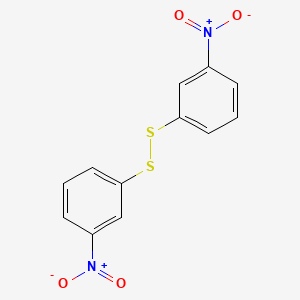

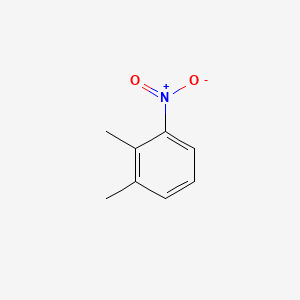
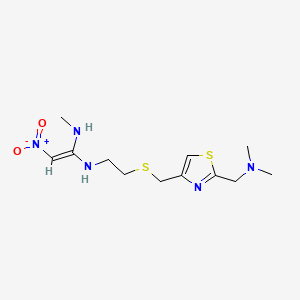
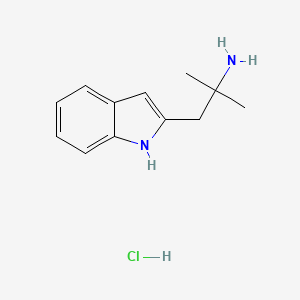
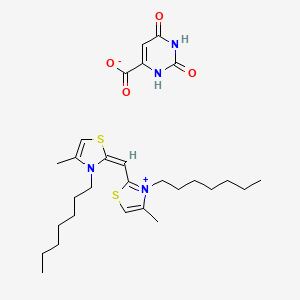

![3-[(4Z)-4-[(E,4Z)-4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-oxazolidin-5-ylidene)but-2-enylidene]quinolin-1-yl]propane-1-sulfonic acid](/img/structure/B1679017.png)

